molecular formula C7H6ClNO2 B048968 5-Amino-2-chlorobenzoic acid CAS No. 89-54-3

5-Amino-2-chlorobenzoic acid

Cat. No.: B048968
CAS No.: 89-54-3
M. Wt: 171.58 g/mol
InChI Key: GVCFFVPEOLCYNN-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzoic acid: is an organic compound with the molecular formula C7H6ClNO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine and amino groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

5-Amino-2-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of benzothiazole hydrazone inhibitors of Bcl-XL . It interacts with various enzymes and proteins, facilitating the formation of peptide bonds during peptide synthesis . The compound’s structure allows it to participate in solution-phase peptide synthesis reactions, making it a valuable reagent in biochemical research . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and ionic interactions due to the presence of the amino and carboxyl groups.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause irritation in the respiratory tract, skin, and eyes, indicating its potential impact on cellular membranes and signaling pathways

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. The compound can form hydrogen bonds and ionic interactions with enzymes, potentially inhibiting or activating their activity . These interactions can lead to changes in gene expression and cellular function, although the specific pathways and mechanisms are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over time, affecting its long-term impact on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant cellular changes occur. High doses of this compound can cause severe irritation and toxicity, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. The specific enzymes and pathways involved in the metabolism of this compound are still being investigated, but its structure suggests it may be processed through pathways similar to other benzoic acid derivatives.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The transport and distribution mechanisms of this compound are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Reduction: One common method involves the nitration of 2-chlorobenzoic acid to form 5-nitro-2-chlorobenzoic acid, followed by reduction to yield 5-amino-2-chlorobenzoic acid.

    Chlorination and Amination: Another method involves the chlorination of 2-amino benzoic acid to form this compound.

Industrial Production Methods:

    Large-scale Synthesis: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity.

Properties

IUPAC Name

5-amino-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCFFVPEOLCYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058992
Record name Benzoic acid, 5-amino-2-chloro-
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-54-3
Record name 5-Amino-2-chlorobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-amino-2-chloro-
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Record name 5-Amino-2-chlorobenzoic acid
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Record name Benzoic acid, 5-amino-2-chloro-
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Record name Benzoic acid, 5-amino-2-chloro-
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Record name 5-amino-2-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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